molecular formula C18H20N2O4 B5084386 N-(2-ethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(2-ethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B5084386
M. Wt: 328.4 g/mol
InChI Key: LKKJYGVRMLBKNB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide is an organic compound characterized by the presence of both ethoxy and methoxy functional groups attached to a benzene ring, along with an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyaniline and 4-methoxybenzylamine.

    Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting ethylenediamine with a suitable acylating agent, such as ethyl chloroformate, under basic conditions.

    Coupling Reaction: The 2-ethoxyaniline and 4-methoxybenzylamine are then coupled with the ethanediamide backbone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups into amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(4-ethoxybenzyl)ethanediamide
  • N-(2-ethoxyphenyl)-N’-(4-methoxyphenyl)ethanediamide

Uniqueness

N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide is unique due to the specific positioning of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, such as different binding affinities to enzymes or receptors, or varied physical properties like solubility and melting point.

By understanding the detailed synthesis, reactions, and applications of N-(2-ethoxyphenyl)-N’-(4-methoxybenzyl)ethanediamide, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-16-7-5-4-6-15(16)20-18(22)17(21)19-12-13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKJYGVRMLBKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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